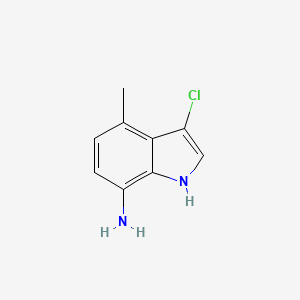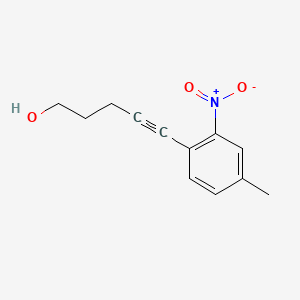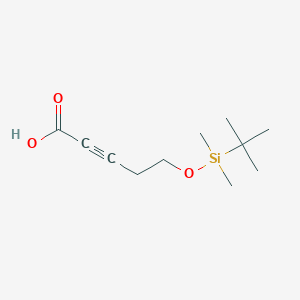
5-((tert-Butyldimethylsilyl)oxy)pent-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((tert-Butyldimethylsilyl)oxy)pent-2-ynoic acid is an organic compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to a pent-2-ynoic acid backbone. This compound is often used in organic synthesis due to its unique reactivity and stability provided by the TBDMS group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butyldimethylsilyl)oxy)pent-2-ynoic acid typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired silyl ether .
Industrial Production Methods
the general approach involves large-scale synthesis using similar protection strategies with TBDMSCl and appropriate bases, followed by purification processes such as distillation or chromatography to obtain the pure product .
Analyse Des Réactions Chimiques
Types of Reactions
5-((tert-Butyldimethylsilyl)oxy)pent-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The TBDMS group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) are often used to remove the TBDMS group.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alkenes or alkanes.
Substitution: Results in the formation of hydroxyl groups or other substituted derivatives.
Applications De Recherche Scientifique
5-((tert-Butyldimethylsilyl)oxy)pent-2-ynoic acid is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a protecting group in peptide synthesis.
Medicine: Investigated for its potential in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-((tert-Butyldimethylsilyl)oxy)pent-2-ynoic acid primarily involves the reactivity of the alkyne and the stability provided by the TBDMS group. The TBDMS group protects the hydroxyl functionality, allowing selective reactions at other sites. The alkyne group can participate in various addition and cycloaddition reactions, forming diverse products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 5-((tert-Butyldimethylsilyl)oxy)pentanal
- 2-(tert-Butyldimethylsilyloxy)acetic acid
Uniqueness
5-((tert-Butyldimethylsilyl)oxy)pent-2-ynoic acid is unique due to its combination of an alkyne group and a TBDMS-protected hydroxyl group. This dual functionality allows for versatile reactivity and selective protection, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C11H20O3Si |
|---|---|
Poids moléculaire |
228.36 g/mol |
Nom IUPAC |
5-[tert-butyl(dimethyl)silyl]oxypent-2-ynoic acid |
InChI |
InChI=1S/C11H20O3Si/c1-11(2,3)15(4,5)14-9-7-6-8-10(12)13/h7,9H2,1-5H3,(H,12,13) |
Clé InChI |
FCLGVQGSKXMONW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCC#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


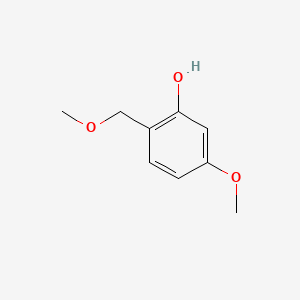
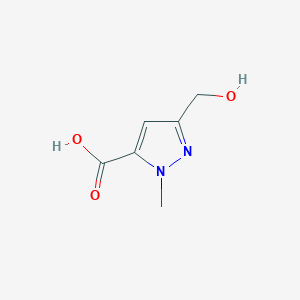
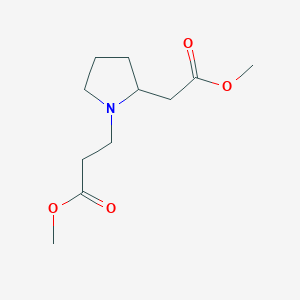
![n-[2-Methyl-5-[5-(morpholin-4-ylmethyl)1,3-thiazol-2-yl]phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B13934938.png)
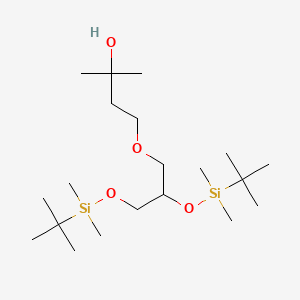
![Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate](/img/structure/B13934950.png)
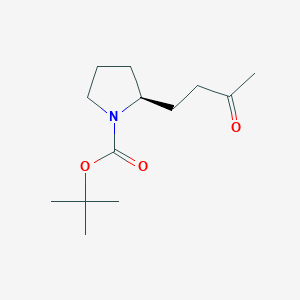
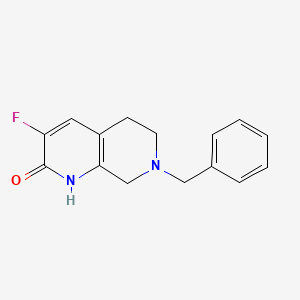
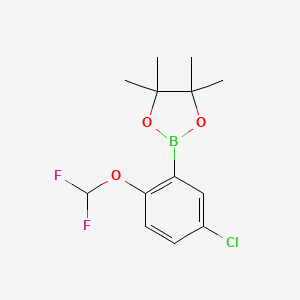
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-4-methylphenyl)benzamide](/img/structure/B13934965.png)
